molecular formula C5H10N2O7 B8421260 4,5-Bis(nitrooxy)pentyl alcohol

4,5-Bis(nitrooxy)pentyl alcohol

Cat. No. B8421260
M. Wt: 210.14 g/mol
InChI Key: YIKBPQXUVMZKQC-UHFFFAOYSA-N
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Patent
US07622502B2

Procedure details

To a solution of 18.7 g of 4,5-bis(nitrooxy)pentyl acetate in 150 mL of EtOH at 25° C. was added 2.96 g of NaOH. The mixture was stirred for 90 min, quenched by addition of NaHCO3 sat., extracted with EtOAc, washed with brine and dried over sodium sulfate. Purification by flash chromatography afforded 6.3 g of the desired compound as an orange oil. 1H NMR (acetone-d6, 500 MHz): δ 5.56 (m, 1H), 5.01 (dd, 1H), 4.73 (dd, 1H), 3.68 (t, 1H), 3.60 (m, 2H), 1.93-1.86 (m, 2H), 1.69-1.64 (m, 2H).
Name
4,5-bis(nitrooxy)pentyl acetate
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.96 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][CH2:7][CH:8]([O:14][N+:15]([O-:17])=[O:16])[CH2:9][O:10][N+:11]([O-:13])=[O:12])(=O)C.[OH-].[Na+]>CCO>[N+:15]([O:14][CH:8]([CH2:9][O:10][N+:11]([O-:13])=[O:12])[CH2:7][CH2:6][CH2:5][OH:4])([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
4,5-bis(nitrooxy)pentyl acetate
Quantity
18.7 g
Type
reactant
Smiles
C(C)(=O)OCCCC(CO[N+](=O)[O-])O[N+](=O)[O-]
Name
Quantity
2.96 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of NaHCO3 sat.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
[N+](=O)([O-])OC(CCCO)CO[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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